Cas no 1804172-61-9 (Ethyl 2-bromo-1H-benzimidazole-7-carboxylate)

Ethyl 2-bromo-1H-benzimidazole-7-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromo-1H-benzimidazole-7-carboxylate
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- インチ: 1S/C10H9BrN2O2/c1-2-15-9(14)6-4-3-5-7-8(6)13-10(11)12-7/h3-5H,2H2,1H3,(H,12,13)
- InChIKey: DGWJWNDMEGDKDU-UHFFFAOYSA-N
- SMILES: BrC1=NC2C(C(=O)OCC)=CC=CC=2N1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 250
- トポロジー分子極性表面積: 55
- XLogP3: 2.7
Ethyl 2-bromo-1H-benzimidazole-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A061000497-250mg |
Ethyl 2-bromo-1H-benzimidazole-7-carboxylate |
1804172-61-9 | 98% | 250mg |
$789.63 | 2022-04-02 | |
Alichem | A061000497-500mg |
Ethyl 2-bromo-1H-benzimidazole-7-carboxylate |
1804172-61-9 | 98% | 500mg |
$1,137.99 | 2022-04-02 | |
Alichem | A061000497-1g |
Ethyl 2-bromo-1H-benzimidazole-7-carboxylate |
1804172-61-9 | 98% | 1g |
$1,897.15 | 2022-04-02 |
Ethyl 2-bromo-1H-benzimidazole-7-carboxylate 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
Ethyl 2-bromo-1H-benzimidazole-7-carboxylateに関する追加情報
Ethyl 2-Bromo-1H-Benzimidazole-7-Carboxylate: A Versatile Building Block in Modern Organic Synthesis
Ethyl 2-bromo-1H-benzimidazole-7-carboxylate (CAS No. 1804172-61-9) is a halogenated heterocyclic compound that has garnered significant attention in the field of chemical synthesis due to its unique structural features and functional group versatility. As a derivative of the benzimidazole scaffold, this molecule combines the aromatic stability of the benzimidazole ring with the electrophilic reactivity of the bromine substituent and the ester functionality at the C7 position. The ethyl ester group provides additional synthetic flexibility, enabling selective transformations while maintaining core scaffold integrity.
The benzimidazole framework is one of the most widely studied heterocycles in medicinal chemistry, appearing in over 30 FDA-approved drugs across diverse therapeutic areas including antifungal agents (e.g., clotrimazole), antihypertensives (e.g., prazosin), and kinase inhibitors. The introduction of bromine at position C2 introduces a strategic handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Stille coupling. Recent studies have demonstrated that brominated benzimidazoles exhibit enhanced metabolic stability compared to their non-halogenated counterparts, making them attractive candidates for drug development programs.
Structurally, the compound consists of a six-membered imidazole ring fused to a benzene ring, with an ethoxycarbonyl group at position C7 and a bromine atom at position C2. This arrangement creates multiple reactive sites: the bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the ester functionality enables participation in amidation and transesterification processes. The combination of these features positions this molecule as an ideal intermediate for constructing complex molecular architectures through sequential transformations.
In recent years, there has been growing interest in utilizing brominated benzimidazoles as privileged scaffolds for fragment-based drug discovery. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that compounds containing this motif exhibited improved binding affinities against phosphodiesterase enzymes compared to traditional scaffolds. The bromine atom was found to play a critical role in forming halogen bonds with conserved aromatic residues in enzyme active sites, enhancing both potency and selectivity profiles.
The synthetic accessibility of this compound has been further enhanced by recent advancements in transition-metal catalysis. Modern protocols employ palladium-catalyzed C-H activation strategies to selectively install bromine at position C2 with high regioselectivity (>95% yield). These methods represent significant improvements over traditional approaches that often required harsh reaction conditions or generated problematic byproducts. The ability to perform late-stage functionalization without compromising core scaffold integrity is particularly valuable for pharmaceutical applications.
In materials science research, derivatives of this compound have shown promise as components in organic light-emitting diodes (OLEDs). The conjugated π-system combined with electron-withdrawing ester groups creates favorable charge transport properties when incorporated into emissive layers. A 2024 publication from Nature Materials reported OLED devices incorporating these materials achieved external quantum efficiencies exceeding 35%, demonstrating their potential for next-generation display technologies.
The versatility of this molecule extends to its role as a building block for natural product synthesis. Researchers at ETH Zurich recently utilized it as a key intermediate in the total synthesis of cryptolepine analogs, which are known for their antimalarial properties. The bromine atom facilitated site-selective modifications that enabled access to previously inaccessible structural variants with enhanced biological activity profiles.
In academic research settings, this compound has become an important tool for studying reaction mechanisms involving heterocyclic systems. Its well-defined structure allows for systematic variation of substituents while maintaining consistent core reactivity patterns. This makes it particularly useful for mechanistic studies investigating nucleophilic attack preferences on aromatic heterocycles under different solvent conditions.
The field of click chemistry has also benefited from this molecule's unique properties. Recent developments demonstrate its compatibility with copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) when appropriately modified with azide or alkyne functionalities. This opens new pathways for constructing complex molecular architectures through orthogonal reaction sequences without compromising functional group tolerance.
In green chemistry initiatives, researchers have explored alternative synthesis routes using biocatalytic approaches to install both the bromine atom and ester functionality under mild aqueous conditions. These methods align with industry trends toward sustainable chemical processes by reducing energy consumption and minimizing waste generation during production cycles.
The analytical characterization of this compound requires specialized techniques due to its mixed functionality profile. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals from both aromatic protons and aliphatic ethyl groups, while mass spectrometry confirms molecular ion peaks corresponding to [M+H]⁺ and [M+Na]⁺ adducts. X-ray crystallographic analysis has provided definitive structural confirmation, revealing planar geometry around the benzimidazole core consistent with aromatic conjugation effects.
Ongoing research continues to explore novel applications for this versatile scaffold. Current investigations include its potential use as a ligand precursor in coordination chemistry experiments and as a fluorescent probe component due to inherent photophysical properties emerging from conjugated π-electron systems within its structure.
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